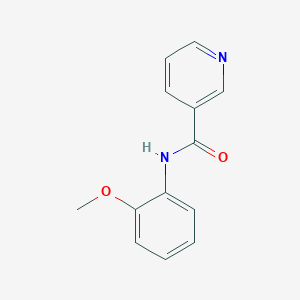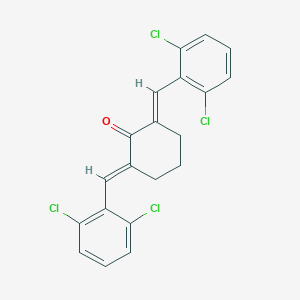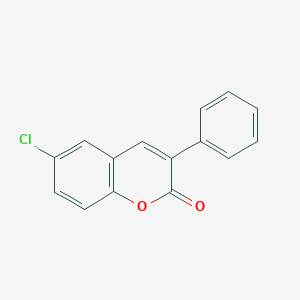
6-chloro-3-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-phenyl-2H-chromen-2-one, also known as coumarin-3-yl chloroacetate, is a synthetic compound with a molecular formula of C16H11ClO3. It is a member of the coumarin family, which is a class of compounds known for their diverse biological activities. Coumarins have been found to exhibit anticoagulant, anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. In
Mechanism of Action
The exact mechanism of action of 6-chloro-3-phenyl-2H-chromen-2-one is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which may account for its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-3-phenyl-2H-chromen-2-one can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-tumor activity. In addition, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which may account for its antioxidant effects. Furthermore, it has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-chloro-3-phenyl-2H-chromen-2-one is its low toxicity, which makes it suitable for use in in vitro experiments. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, its low solubility in water may limit its use in certain experimental settings, and further studies are needed to determine its pharmacokinetic properties and potential toxicity in vivo.
Future Directions
There are several potential future directions for research on 6-chloro-3-phenyl-2H-chromen-2-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as a lead compound for the development of new drugs with improved pharmacological properties. Finally, its potential as a tool for the study of biological processes such as apoptosis, oxidative stress, and inflammation warrants further investigation.
Synthesis Methods
The synthesis of 6-chloro-3-phenyl-2H-chromen-2-one can be achieved through a multistep process involving the reaction of coumarin-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with chloroacetic acid. The final product is obtained through the addition of a base such as triethylamine to the reaction mixture. This method has been reported in various scientific publications and has been found to yield high purity and good yields of the product.
Scientific Research Applications
6-chloro-3-phenyl-2H-chromen-2-one has been extensively studied for its potential biological activities. It has been found to exhibit antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
properties
CAS RN |
88039-96-7 |
|---|---|
Product Name |
6-chloro-3-phenyl-2H-chromen-2-one |
Molecular Formula |
C15H9ClO2 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
6-chloro-3-phenylchromen-2-one |
InChI |
InChI=1S/C15H9ClO2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
HFOGNAFSEDQAPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)
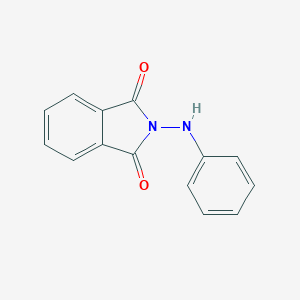

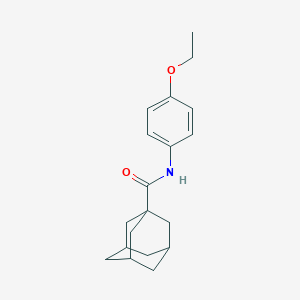
![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)
